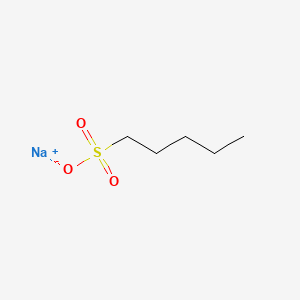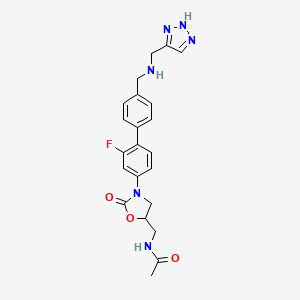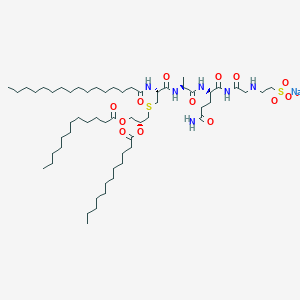
Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- is a complex synthetic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- likely involves multiple steps, including:
Esterification: Formation of the didodecanoyloxypropyl ester.
Peptide Bond Formation: Sequential addition of amino acids (cysteine, alanine, isoglutamine, glycine, and taurine).
Industrial Production Methods
Industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques such as chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfur atom in cysteine.
Reduction: Reduction of any disulfide bonds formed.
Substitution: Nucleophilic substitution reactions at the ester or amide bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol (DTT), sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could break disulfide bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Materials Science: Incorporation into polymers or nanomaterials for enhanced properties.
Biology
Biomimetics: Mimicking natural peptides for use in drug delivery systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its peptide structure.
Medicine
Drug Development: Exploration as a therapeutic agent for various diseases.
Diagnostics: Use in diagnostic assays due to its specific binding properties.
Industry
Surfactants: Application as a surfactant in formulations.
Coatings: Use in coatings for enhanced durability and functionality.
Wirkmechanismus
The mechanism of action of Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- would depend on its specific application. Generally, it might interact with molecular targets such as:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Membranes: Integrating into lipid bilayers to alter membrane properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)-: can be compared to other long-chain fatty acid-peptide conjugates.
Lipidated Peptides: Compounds with similar lipid and peptide components.
Uniqueness
Structural Complexity: The combination of long-chain fatty acids and peptides.
Functional Versatility:
Eigenschaften
CAS-Nummer |
93909-73-0 |
|---|---|
Molekularformel |
C58H107N6NaO13S2 |
Molekulargewicht |
1183.6 g/mol |
IUPAC-Name |
sodium;2-[[2-[[(2R)-5-amino-2-[[(2S)-2-[[(2R)-3-[(2R)-2,3-di(dodecanoyloxy)propyl]sulfanyl-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-2-oxoethyl]amino]ethanesulfonate |
InChI |
InChI=1S/C58H108N6O13S2.Na/c1-5-8-11-14-17-20-21-22-23-26-27-30-33-36-52(66)62-50(58(72)61-47(4)56(70)63-49(39-40-51(59)65)57(71)64-53(67)43-60-41-42-79(73,74)75)46-78-45-48(77-55(69)38-35-32-29-25-19-16-13-10-7-3)44-76-54(68)37-34-31-28-24-18-15-12-9-6-2;/h47-50,60H,5-46H2,1-4H3,(H2,59,65)(H,61,72)(H,62,66)(H,63,70)(H,64,67,71)(H,73,74,75);/q;+1/p-1/t47-,48+,49+,50-;/m0./s1 |
InChI-Schlüssel |
KMXBCAPLZGEGBW-APLTXDPFSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(=O)CNCCS(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSC[C@@H](COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)NC(=O)CNCCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(=O)CNCCS(=O)(=O)[O-].[Na+] |
Synonyme |
CGP 31362 CGP-31362 N-hexadecanoyl-S-(2,3-didodecanoyloxypropyl)-cysteinyl-alanyl-isoglutaminyl-glycyl-taurine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R)-2,3,5-trihydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal](/img/structure/B1259998.png)
![(1R,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1259999.png)
![5-O-(4'-[beta-D-glucopyranosyl]-trans-feruloyl)quinic acid](/img/structure/B1260005.png)
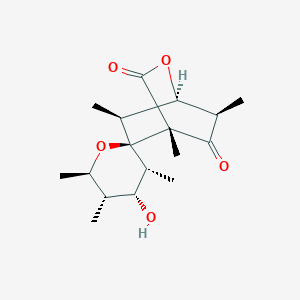
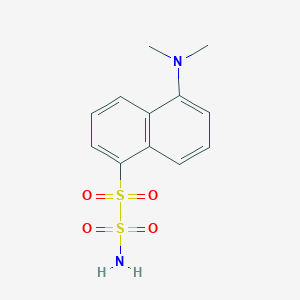
![3-[10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1260008.png)


